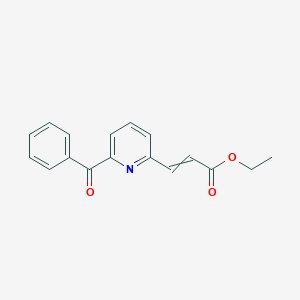
Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of α,β-unsaturated esters. This compound is characterized by the presence of a benzoyl group attached to a pyridine ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate typically involves the condensation of 6-benzoylpyridine-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated ester to saturated esters or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated esters or alcohols.
Substitution: Formation of substituted esters or pyridine derivatives.
Scientific Research Applications
Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
Ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate is unique due to the presence of the benzoyl group attached to the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
87849-14-7 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
ethyl 3-(6-benzoylpyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-16(19)12-11-14-9-6-10-15(18-14)17(20)13-7-4-3-5-8-13/h3-12H,2H2,1H3 |
InChI Key |
LCUHCOMYBTWHRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















